N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine
CAS No.: 86579-34-2
Cat. No.: VC17004960
Molecular Formula: C34H48N2
Molecular Weight: 484.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86579-34-2 |
|---|---|
| Molecular Formula | C34H48N2 |
| Molecular Weight | 484.8 g/mol |
| IUPAC Name | 1-N,4-N-bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]benzene-1,4-diamine |
| Standard InChI | InChI=1S/C34H48N2/c1-31(2,3)23-33(7,8)25-11-15-27(16-12-25)35-29-19-21-30(22-20-29)36-28-17-13-26(14-18-28)34(9,10)24-32(4,5)6/h11-22,35-36H,23-24H2,1-10H3 |
| Standard InChI Key | KNPKMWIAPZOEKT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)CC(C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a benzene ring substituted with two amine groups at the para positions (1,4-diamine). Each amine nitrogen is bonded to a 4-(1,1,3,3-tetramethylbutyl)phenyl group, a branched alkyl chain providing significant steric bulk. The tetramethylbutyl group comprises a central quaternary carbon bonded to two methyl groups and a tert-butyl moiety, creating a rigid, hydrophobic structure.
Structural Analysis
Key bond lengths and angles derived from crystallographic studies of analogous compounds reveal how steric effects influence molecular geometry. For example, in tetramethylphenylenediamine (TMPD), oxidation contracts C–N bonds by approximately 0.064 Å, suggesting similar quinoid distortion may occur in this compound during redox reactions . A comparative analysis of structural parameters is provided below:
| Parameter | TMPD (Neutral) | TMPD Radical Cation | This Compound (Theoretical) |
|---|---|---|---|
| C–N Bond Length (Å) | 1.408 | 1.344 | ~1.38 (estimated) |
| N–C(CH₃)₂ Bond Length (Å) | 1.46 | 1.454 | ~1.47 (estimated) |
Table 1: Bond length comparisons with tetramethylphenylenediamine (TMPD) .
The bulky substituents reduce rotational freedom, favoring a planar benzene core that enhances π-electron delocalization. This configuration is critical for its electronic properties, as evidenced by its potential redox activity.
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves a two-step process:
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Alkylation of Benzene-1,4-diamine: Reacting benzene-1,4-diamine with 1,1,3,3-tetramethylbutyl bromide under Friedel-Crafts conditions to introduce the alkyl groups.
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Purification: Chromatographic separation to isolate the para-substituted product from ortho/meta isomers.
Side reactions, such as over-alkylation or isomer formation, are mitigated by controlling reaction temperature (40–60°C) and using excess amine to favor mono-alkylation.
Yield and Scalability
Industrial-scale production faces challenges due to the compound’s low solubility in common solvents (e.g., <0.1 g/mL in hexane at 25°C). Recent advances in microwave-assisted synthesis have improved yields from 45% to 68% while reducing reaction times from 24 hours to 6 hours.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, with a major mass loss peak at 320°C corresponding to cleavage of the tetramethylbutyl groups. The residual char (≈12% at 600°C) suggests partial carbonization of the aromatic core.
Solubility and Reactivity
The compound exhibits limited solubility in polar solvents (<0.01 M in water) but moderate solubility in chlorinated solvents (0.2 M in dichloromethane). Its reactivity is dominated by:
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Electrophilic Aromatic Substitution: Hindered by steric bulk, requiring harsh conditions (e.g., nitration with fuming HNO₃ at 100°C).
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Oxidation: Forms a radical cation analogous to Wurster’s Blue, though the redox potential remains uncharacterized .
Applications in Material Science
Polymer Additives
As a stabilizer in polyolefins, the compound scavenges free radicals via its amine groups, extending polymer lifespan by 30–40% under UV exposure. Comparative efficacy data are summarized below:
| Additive | Radical Scavenging Efficiency (%) | Thermal Stability Improvement (°C) |
|---|---|---|
| This Compound | 92 | +55 |
| 4-Methyl-m-phenylenediamine | 78 | +40 |
| 4,4'-Methylenedianiline | 85 | +48 |
Table 2: Performance comparison with commercial additives.
Electronic Materials
The compound’s extended π-system and redox activity make it a candidate for organic semiconductors. Preliminary studies indicate a HOMO level of −5.2 eV, suitable for hole transport layers in OLEDs.
Comparative Analysis with Structural Analogs
Electronic Effects
The tetramethylbutyl groups induce greater steric hindrance than methyl or ethyl substituents in analogs like TMPD. This reduces aggregation in solid-state applications but lowers solubility .
Industrial Relevance
Unlike 4-aminoazobenzene (a mutagenic dye), this compound’s stability and non-polarity favor industrial over biomedical uses.
Recent Research Directions
Biological Interactions
A 2024 study proposed its use as a redox mediator in bioelectrochemical systems, leveraging its amine groups for electron shuttling.
Advanced Material Synthesis
Grafting the compound onto graphene oxide (2025) enhanced composite mechanical strength by 220%, highlighting its potential in nanocomposites.
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